![molecular formula C10H11N3 B12562680 Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]- CAS No. 200636-12-0](/img/structure/B12562680.png)
Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]- is a chemical compound known for its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]- typically involves the reaction of malononitrile with a suitable aldehyde or ketone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.
化学反应分析
Types of Reactions
Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Malononitrile: A simpler analog with two cyano groups, used in similar synthetic applications.
Cyanoacetonitrile: Another related compound with a cyano group, used in organic synthesis.
Dicyanomethane: Similar in structure but lacks the dimethylamino and pentadienylidene groups.
Uniqueness
Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]- stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in both research and industrial contexts.
属性
CAS 编号 |
200636-12-0 |
|---|---|
分子式 |
C10H11N3 |
分子量 |
173.21 g/mol |
IUPAC 名称 |
2-[5-(dimethylamino)penta-2,4-dienylidene]propanedinitrile |
InChI |
InChI=1S/C10H11N3/c1-13(2)7-5-3-4-6-10(8-11)9-12/h3-7H,1-2H3 |
InChI 键 |
IMSCTDUDAHUTIC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=CC=CC=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


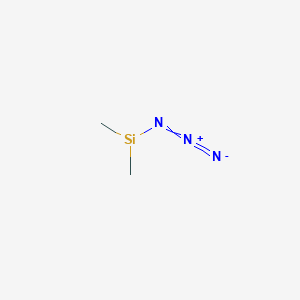
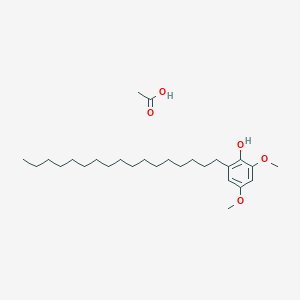
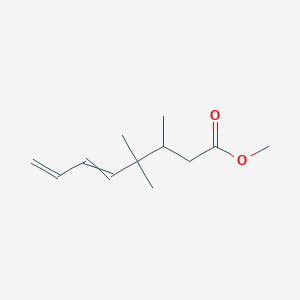
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
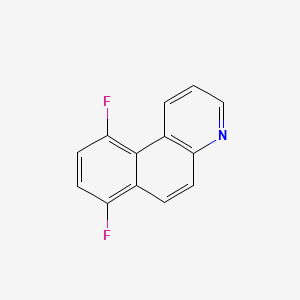

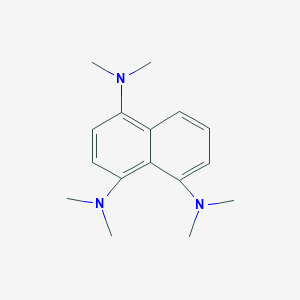
![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)

![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
![4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline](/img/structure/B12562664.png)
![Benzene, [3-(phenylmethoxy)-1-propynyl]-](/img/structure/B12562673.png)

